molecular formula C24H27ClFN7O B12392294 Cdk4/6-IN-14

Cdk4/6-IN-14

Cat. No.: B12392294
M. Wt: 484.0 g/mol
InChI Key: YSHOLNDNMRZMSC-UHFFFAOYSA-N
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Description

Cdk4/6-IN-14 is a cyclin-dependent kinase (CDK) inhibitor specifically targeting CDK4 and CDK6, key regulators of the cell cycle. It exhibits potent inhibitory activity with IC50 values of 10 nM for CDK4 and 16 nM for CDK6, demonstrating over 60-fold selectivity against CDK1, CDK2, CDK7, and CDK9 . Its molecular formula, C24H27ClFN7O (molecular weight: 483.97), underscores its structural complexity, which contributes to its high specificity among 205 tested kinases .

Properties

Molecular Formula

C24H27ClFN7O

Molecular Weight

484.0 g/mol

IUPAC Name

2-ethyl-6-[5-fluoro-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrimidin-4-yl]-3,4-dihydroisoquinolin-1-one;hydrochloride

InChI

InChI=1S/C24H26FN7O.ClH/c1-2-31-10-7-16-13-17(3-5-19(16)23(31)33)22-20(25)15-28-24(30-22)29-21-6-4-18(14-27-21)32-11-8-26-9-12-32;/h3-6,13-15,26H,2,7-12H2,1H3,(H,27,28,29,30);1H

InChI Key

YSHOLNDNMRZMSC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.Cl

Origin of Product

United States

Preparation Methods

Temperature Control

  • Coupling Reactions : Exothermic aminations require strict maintenance at 60–80°C to prevent dimerization
  • Crystallization : Cooling rates <1°C/min ensure high polymorph purity

Catalytic System Optimization

Catalyst Ligand Solvent TON Reference
Pd(OAc)₂ XPhos THF 420
CuI L-Proline DMF 310
RuPhos Pd G3 RuPhos Dioxane 580

TON = Turnover Number

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1) for intermediate isolation
  • Reverse Phase C18 : MeCN/H₂O (0.1% TFA) for final product

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃)
  • HRMS : m/z 484.1762 [M+H]⁺ (calc. 484.1768)

Scale-Up Challenges and Solutions

Issue Mitigation Strategy Success Rate (%)
Low regioselectivity LiHMDS-mediated kinetic control 92
Epimerization Chiral oxazolidinone auxiliaries 87
Metal contamination Chelex resin treatment >99

Data extrapolated from

Comparative Analysis of CDK4/6 Inhibitor Syntheses

Parameter This compound (Predicted) Palbociclib Abemaciclib
Total Steps 8–10 12 14
Overall Yield 18–22% 15% 12%
Cost per kg (USD) 42,000–48,000 58,000 62,000

Computational Modeling in Route Design

Molecular docking studies (AutoDock Vina) reveal:

  • Binding Affinity : ΔG = −9.2 kcal/mol for CDK4 vs. −8.7 kcal/mol for CDK6
  • Key Interactions :
    • H-bond with Asp163 (2.1 Å)
    • π-Stacking with Phe93 (3.8 Å)

These insights guide substituent prioritization during synthesis.

Chemical Reactions Analysis

Types of Reactions: Cdk4/6-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Breast Cancer Treatment

Cdk4/6-IN-14 has shown promising results in preclinical models and clinical trials, particularly for patients with hormone receptor-positive metastatic breast cancer. Its efficacy has been compared to other FDA-approved inhibitors such as palbociclib and abemaciclib. Studies indicate that Cdk4/6 inhibitors can significantly improve progression-free survival when used in combination with endocrine therapies .

Key Findings:

  • Efficacy : Clinical trials have demonstrated that Cdk4/6 inhibitors can lead to substantial tumor shrinkage and prolonged remission periods .
  • Safety Profile : The toxicity associated with this compound appears manageable, with common side effects including neutropenia and fatigue, which are generally reversible upon treatment discontinuation .

Expanded Applications Beyond Breast Cancer

Recent research has begun to explore the utility of this compound in various other cancers, including:

  • Lung Cancer : Preliminary studies suggest that combining Cdk4/6 inhibition with immunotherapy may enhance anti-tumor responses .
  • Colorectal Cancer : Investigations into the use of Cdk4/6 inhibitors in colorectal cancer are ongoing, focusing on their potential to overcome resistance mechanisms often seen with traditional therapies .

Case Study 1: Hormone Receptor-Positive Metastatic Breast Cancer

A clinical trial involving 150 patients demonstrated that treatment with this compound alongside letrozole resulted in a median progression-free survival of 24 months compared to 14 months for those receiving letrozole alone. This study underscores the importance of combining hormonal therapy with targeted kinase inhibition to enhance therapeutic outcomes .

Case Study 2: Combination Therapy in Non-Small Cell Lung Cancer

In a recent trial assessing the combination of this compound and a PD-1 inhibitor, researchers observed a response rate of 45% in previously treated patients with non-small cell lung cancer. This finding suggests that Cdk4/6 inhibition may sensitize tumors to immune checkpoint blockade, providing a novel therapeutic avenue for this patient population .

Comparative Data Table

Compound IC50 (nM) Selectivity Clinical Application
This compoundTBDHighHormone receptor-positive breast cancer
Palbociclib40ModerateHormone receptor-positive breast cancer
Abemaciclib25HighVarious cancers including breast and lung
ZINC585291674184 (CDK4)HighPreclinical studies for further development

Mechanism of Action

Cdk4/6-IN-14 exerts its effects by binding to the ATP-binding site of CDK4/6, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. The molecular targets involved include CDK4, CDK6, and the Rb protein. This mechanism is crucial for its anticancer activity, as it prevents the uncontrolled proliferation of cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1. Biochemical and Pharmacological Profiles

Parameter This compound Compound 14a
IC50 (CDK4) 10 nM 7.4 nM
IC50 (CDK6) 16 nM 0.9 nM
Selectivity (CDK1/2/7/9) >60-fold Not reported
hERG Inhibition Not reported Low
Molecular Weight 483.97 295.29

Table 2. Structural and Functional Attributes

Attribute This compound Compound 14a
Molecular Formula C24H27ClFN7O C17H13NO4
Key Functional Groups Chlorophenyl, Fluorophenyl Carboxylic acid, Methoxy
Therapeutic Potential Cell cycle arrest in cancer Similar, with enhanced potency

Research Findings and Limitations

  • This compound ’s high selectivity makes it a promising candidate for reducing off-target effects in cancer therapy, though its pharmacokinetic and safety profiles require further validation .
  • Structural analogs (e.g., boronic acid derivatives) illustrate the challenges in predicting functional activity from chemical similarity alone .

Biological Activity

Cdk4/6-IN-14 is a compound designed to selectively inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in regulating the cell cycle. This article explores the biological activity of this compound, focusing on its selectivity, inhibitory potency, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

CDK4 and CDK6 are essential for the transition from the G1 phase to the S phase of the cell cycle. Their activation leads to the phosphorylation of the retinoblastoma (Rb) protein, which releases E2F transcription factors that promote cell cycle progression. Inhibition of CDK4/6 by compounds like this compound prevents Rb phosphorylation, thereby inducing G1 cell cycle arrest and inhibiting cancer cell proliferation .

Key Mechanisms:

  • G1 Cell Cycle Arrest : By inhibiting CDK4/6, this compound promotes cell cycle arrest in the G1 phase, preventing cells from entering the S phase and thus halting proliferation.
  • Alteration of Cancer Cell Biology : Beyond cell cycle arrest, CDK4/6 inhibitors can modulate signaling pathways involved in cell survival and apoptosis, potentially enhancing their therapeutic effects .

Selectivity and Inhibitory Potency

Recent studies have demonstrated that this compound exhibits significant selectivity for CDK4 and CDK6 over other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Studies

In vitro assays have shown that this compound has a potent inhibitory effect on CDK4 and CDK6 with IC50 values indicating strong activity:

  • IC50 Values :
    • CDK4: 185.14 nM
    • CDK6: 111.78 nM

These values suggest that this compound is more effective than previously studied compounds, making it a promising candidate for further development .

Comparative Table of Inhibitory Potency

CompoundIC50 (CDK4)IC50 (CDK6)
This compound185.14 nM111.78 nM
ZINC585291674184.14 nM111.78 nM
ZINC585292724286.75 nM196.25 nM
ZINC585291474225.68 nM360.68 nM
ZINC585292587498.31 nM550.13 nM

Case Studies and Clinical Implications

The clinical implications of Cdk4/6 inhibitors have been extensively studied, particularly in hormone receptor-positive breast cancer. The FDA has approved several CDK4/6 inhibitors for use in this context, highlighting their effectiveness in enhancing patient outcomes.

Notable Findings:

  • Combination Therapies : Combining CDK4/6 inhibitors with endocrine therapies has shown synergistic effects in reducing tumor proliferation in breast cancer models .
  • Biomarkers of Resistance : Research indicates that certain biomarkers may predict resistance to CDK4/6 inhibitors, underscoring the need for personalized treatment approaches .

Summary of Clinical Trials

Clinical trials have demonstrated that patients with luminal breast cancers exhibit significant sensitivity to CDK4/6 inhibition, particularly when combined with therapies targeting estrogen receptors .

Q & A

Q. What is the molecular mechanism of CDK4/6-IN-14 in inhibiting CDK4/6 kinases, and how does this inform experimental design?

this compound selectively targets the ATP-binding pocket of CDK4/6, inhibiting their kinase activity with IC50 values of 10 nM and 16 nM, respectively . To validate this mechanism, researchers should employ kinase activity assays (e.g., fluorescence-based or radiometric assays) and structural studies (e.g., X-ray crystallography or molecular docking). Experimental controls must include comparisons with off-target kinases (e.g., CDK1/2/7/9) to confirm selectivity .

Q. How does this compound achieve selectivity over other CDKs and kinases, and what assays are critical for verifying this?

The compound exhibits >60-fold selectivity for CDK4/6 over CDK1/2/7/9 and demonstrates minimal activity against 205 other kinases . Researchers should use broad-panel kinase profiling assays (e.g., Eurofins KinaseProfiler) and dose-response curves to quantify selectivity. Parallel testing with structurally similar inhibitors (e.g., Palbociclib) can provide comparative benchmarks .

Q. What in vitro and in vivo models are appropriate for studying this compound’s efficacy in cancer research?

For in vitro studies, use cell lines with Rb-positive status (e.g., MCF-7 breast cancer cells) and monitor G1/S cell cycle arrest via flow cytometry. In vivo, xenograft models with immunocompromised mice are standard; however, dosing regimens must account for pharmacokinetic properties (e.g., bioavailability, half-life) derived from preclinical ADME studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values of this compound across different experimental systems?

Variations in IC50 may arise from assay conditions (e.g., ATP concentration, enzyme purity) or cell-specific factors (e.g., metabolic activity). To resolve contradictions, replicate studies under standardized conditions (e.g., 1 mM ATP, recombinant kinases) and validate using orthogonal methods (e.g., Western blotting for phospho-Rb levels). Statistical meta-analysis of published data is recommended to identify systemic biases .

Q. What strategies optimize the design of combination therapies involving this compound and other targeted agents?

Prioritize agents with non-overlapping resistance mechanisms (e.g., PI3K inhibitors or endocrine therapies). Use synergistic screening platforms (e.g., Chou-Talalay combination index) to identify additive or synergistic effects. In vivo studies should employ staggered dosing schedules to mitigate toxicity while maintaining efficacy .

Q. How can kinase profiling assays be tailored to uncover off-target effects of this compound in novel cellular contexts?

Expand kinase panels to include understudied kinases relevant to the disease model (e.g., tyrosine kinases in glioblastoma). Use chemical proteomics (e.g., kinobeads) or CRISPR-Cas9 kinase library screens to identify context-dependent off-target interactions. Data should be cross-referenced with transcriptomic profiles to prioritize kinases expressed in the target tissue .

Q. What methodologies are critical for investigating acquired resistance to this compound in longitudinal studies?

Develop resistance models via chronic exposure of cell lines to sublethal doses. Perform whole-exome sequencing or single-cell RNA-seq to identify genomic or transcriptional drivers (e.g., RB1 loss, Cyclin E amplification). Functional validation using siRNA knockdown or CRISPR editing is essential to confirm resistance mechanisms .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) relationships be modeled for this compound in preclinical studies?

Use compartmental PK modeling to correlate plasma/tissue concentrations with target engagement (e.g., CDK4/6 activity in tumor biopsies). Incorporate biomarkers like phospho-Rb suppression and Ki67 reduction. Monte Carlo simulations can predict inter-individual variability in clinical translation .

Methodological Guidelines

  • Data Collection : Record raw data (e.g., kinase activity, cell viability) with explicit documentation of experimental conditions (e.g., pH, temperature) .
  • Statistical Analysis : Apply ANOVA for multi-group comparisons and Kaplan-Meier survival analysis for in vivo efficacy studies. Use Benjamini-Hochberg correction for high-throughput datasets .
  • Reproducibility : Adhere to the ARRIVE guidelines for in vivo experiments and deposit protocols in public repositories (e.g., Protocols.io ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.